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5-Cyclobutyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2440971
CAS No.: 1779480-21-5
M. Wt: 150.181
InChI Key: VVVPRWFWIQNECK-UHFFFAOYSA-N
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Description

Historical Development and Broad Significance of Pyrazole (B372694) Heterocycles in Chemical Research

The story of pyrazole chemistry began in the late 19th century. The German chemist Ludwig Knorr is credited with first using the term "pyrazole" in 1883 to describe this class of compounds. researchgate.netuni.lu Shortly after, in 1889, Hans von Pechmann accomplished the first synthesis of the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177). researchgate.net Since these pioneering discoveries, the pyrazole scaffold has become a cornerstone of heterocyclic chemistry. rsc.orgresearchgate.net

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.netrsc.org This unique structure imparts a range of physical and chemical properties that make them highly versatile. rsc.orgresearchgate.net Over the decades, research has revealed that pyrazole derivatives possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. researchgate.netrsc.orgasrjetsjournal.org This has led to their incorporation into numerous pharmaceuticals, such as the anti-inflammatory drug celecoxib (B62257) and the anticoagulant apixaban, highlighting their profound significance in medicinal chemistry. rsc.orgekb.eg Beyond medicine, pyrazole derivatives have found applications in agriculture as fungicides and insecticides, and in materials science as dyes and fluorescent substances. researchgate.netasrjetsjournal.orgekb.eg

The Role of Pyrazole Carbaldehydes as Versatile Synthetic Intermediates and Molecular Scaffolds

Within the extensive family of pyrazole derivatives, pyrazole carbaldehydes—specifically those with an aldehyde group at the C-3 or C-5 position—stand out as exceptionally useful synthetic intermediates. ekb.egumich.edu The aldehyde functional group is highly reactive and serves as a chemical handle for a vast array of organic transformations. This allows chemists to use pyrazole carbaldehydes as building blocks to construct more complex, often biologically active, molecules. ekb.egumich.edu

The investigation of pyrazole C-3/C-5 carbaldehydes has led to the synthesis of a diverse range of potent heterocyclic structures. ekb.egumich.edu These intermediates can be used to create fused heterocyclic systems, Schiff bases, metal complexes, and various other molecular hybrids. ekb.eg Derivatives synthesized from pyrazole carbaldehydes have shown promise as 5-HT3A receptor antagonists, enzyme inhibitors, and agents with antifungal, antimicrobial, and antiproliferative activities. ekb.egumich.edu Their utility as precursors for creating pyrazole-substituted heterocycles is a key strategy in the development of novel therapeutic agents and functional materials. google.com The ability to readily modify the aldehyde group makes pyrazole carbaldehydes a valuable scaffold for combinatorial chemistry and drug discovery programs. uni.lu

Specific Academic and Research Interest in 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde as a Representative Pyrazole Carbaldehyde Scaffold

This compound is a specific example that embodies the synthetic potential of the pyrazole carbaldehyde class. While extensive research focusing uniquely on this molecule is not widely documented in peer-reviewed literature, its structure is of significant interest as a building block in medicinal and organic chemistry. The cyclobutyl group introduces a strained, non-planar aliphatic ring, which can influence the molecule's conformational properties and its interactions with biological targets.

As a member of the pyrazole carbaldehyde family, its primary academic interest lies in its potential as a versatile intermediate for synthesizing more complex derivatives. The aldehyde group can undergo numerous reactions, such as condensation, oxidation, reduction, and the formation of imines, allowing for the attachment of various other molecular fragments. The pyrazole core, substituted with the cyclobutyl moiety, provides a unique scaffold that can be explored for potential biological activities.

Below are the key chemical properties of this compound, sourced from chemical databases.

PropertyValue
Molecular FormulaC8H10N2O
Monoisotopic Mass150.07932 Da
SMILESC1CC(C1)C2=CC(=NN2)C=O
InChIInChI=1S/C8H10N2O/c11-5-7-4-8(10-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10)
InChIKeyVVVPRWFWIQNECK-UHFFFAOYSA-N

Data sourced from PubChem CID 105429472. bldpharm.com

The predicted mass spectrometry data further characterizes the compound for identification purposes.

Adductm/zPredicted CCS (Ų)
[M+H]+151.08660127.3
[M+Na]+173.06854134.1
[M-H]-149.07204130.0

Predicted Collision Cross Section (CCS) values per adduct calculated using CCSbase. Data sourced from PubChem CID 105429472. bldpharm.com

While specific research findings on this compound are limited, its value is understood by its classification as a representative pyrazole carbaldehyde scaffold, offering a unique combination of a reactive aldehyde, an aromatic pyrazole core, and a distinctive cyclobutyl substituent for further chemical exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B2440971 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde CAS No. 1779480-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclobutyl-1H-pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-7-4-8(10-9-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVPRWFWIQNECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779480-21-5
Record name 5-cyclobutyl-1H-pyrazole-3-carbaldehyde
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Synthetic Strategies for 5 Cyclobutyl 1h Pyrazole 3 Carbaldehyde and Analogous Structures

Conventional and Modern Synthetic Pathways to Pyrazole (B372694) Carbaldehydes

The synthesis of pyrazole carbaldehydes is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods range from classical name reactions to more contemporary catalytic approaches.

Vilsmeier-Haack Formylation Strategies in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. ijpcbs.comnih.govorganic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the pyrazole ring, leading to the introduction of a formyl group after hydrolysis.

For the synthesis of 5-substituted-1H-pyrazole-3-carbaldehydes, the regioselectivity of the Vilsmeier-Haack reaction is crucial. In the case of 3-substituted pyrazoles, formylation generally occurs at the C4 position. arkat-usa.org However, the electronic nature of the substituent at the C5 position can influence the reactivity of the pyrazole ring. Electron-donating groups tend to activate the ring towards electrophilic substitution.

The general mechanism involves the formation of the electrophilic dichloromethyliminium ion (Vilsmeier reagent) from DMF and POCl₃. This is followed by the electrophilic attack on the pyrazole ring, formation of an iminium salt intermediate, and subsequent hydrolysis to yield the carbaldehyde. A variety of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes have been successfully synthesized using this method. nih.gov

Recent advancements have focused on improving the efficiency and environmental friendliness of the Vilsmeier-Haack reaction through the use of microwave irradiation and ultrasound assistance. nih.govdegres.eu These techniques can significantly reduce reaction times and improve yields. For instance, a series of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes were synthesized from substituted phenylhydrazones and the Vilsmeier-Haack reagent with reaction times reduced from hours to minutes under microwave and ultrasonic conditions. nih.govdegres.eu

Table 1: Comparison of Conventional and Energy-Efficient Vilsmeier-Haack Formylation

MethodReaction TimeYieldSolvents
Conventional Heating1-7 hoursModerateOften toxic (e.g., DMF)
Microwave Irradiation5-15 minutesHighGreener solvents (e.g., ethanol, acetonitrile) nih.govdegres.eu
Ultrasound Irradiation10-60 minutesHighGreener solvents (e.g., ethanol, acetonitrile) nih.govdegres.eu

Oxidation Reactions of Pyrazole Alcohols and Related Precursors

A common and straightforward method for the synthesis of pyrazole carbaldehydes involves the oxidation of the corresponding pyrazole alcohols (hydroxymethylpyrazoles). The pyrazole ring itself is generally resistant to oxidation, allowing for the selective oxidation of substituents.

(5-Cyclobutyl-1H-pyrazol-3-yl)methanol would be the direct precursor for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde via this route. A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄). The choice of oxidant depends on the specific substrate and the desired reaction conditions. For instance, the hydroxymethyl group of (5-phenyl-1H-pyrazol-3-yl)methanol can be oxidized to a carboxyl group using potassium permanganate.

The synthesis of the precursor, (5-cyclobutyl-1H-pyrazol-3-yl)methanol, can be achieved through the reduction of the corresponding carboxylic acid ester, ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄).

Cycloaddition Reactions for Pyrazole Ring Construction

[3+2] Cycloaddition reactions are a powerful tool for the construction of the pyrazole ring itself. wikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. A common strategy for synthesizing pyrazoles is the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). wikipedia.org

To synthesize this compound using this method, a suitable cyclobutyl-containing alkyne or alkene would be required. For example, the cycloaddition of a cyclobutylacetylene with diazomethane (B1218177) would, in principle, yield a cyclobutyl-substituted pyrazole. Subsequent functionalization would then be necessary to introduce the carbaldehyde group at the C3 position. The regioselectivity of the cycloaddition is a key consideration and can be influenced by the nature of the substituents on both the diazo compound and the dipolarophile.

Synthesis of the Cyclobutyl Moiety within Pyrazole Architectures

The introduction of a cyclobutyl group onto a pyrazole ring can be achieved either by starting with a cyclobutyl-containing precursor for the pyrazole synthesis or by functionalizing a pre-formed pyrazole ring.

One of the most direct methods for constructing a 5-cyclobutyl-1H-pyrazole system is through the condensation of a β-dicarbonyl compound containing a cyclobutyl group with hydrazine (B178648). organic-chemistry.orgorganic-chemistry.org For instance, a 1-cyclobutyl-1,3-diketone can be reacted with hydrazine or its derivatives to form the pyrazole ring. This method allows for the direct incorporation of the cyclobutyl moiety at the desired position. The synthesis of the requisite 1-cyclobutyl-1,3-diketones can be achieved through various methods, such as the Claisen condensation of a cyclobutyl methyl ketone with an appropriate ester. nih.gov

Alternatively, a formal γ–C–H functionalization of cyclobutyl ketones can provide access to cis-1,3-difunctionalized cyclobutanes, which could serve as versatile building blocks for more complex pyrazole derivatives. nih.gov

Functionalization and Derivatization Approaches to Introduce the Carbaldehyde Moiety into Pyrazole Systems

Introducing a carbaldehyde group onto a pre-existing 5-cyclobutyl-1H-pyrazole core is a viable synthetic strategy. This typically involves electrophilic substitution or the modification of other functional groups.

As previously discussed, the Vilsmeier-Haack reaction is a primary method for the direct formylation of pyrazoles. arkat-usa.org If 5-cyclobutyl-1H-pyrazole is available, it could potentially be formylated at the C4 position. To achieve formylation at the C3 position, a more directed approach would be necessary.

Another approach involves the lithiation of the pyrazole ring followed by quenching with a formylating agent. However, controlling the regioselectivity of lithiation can be challenging. Transition-metal-catalyzed C-H functionalization reactions are emerging as powerful tools for the direct and regioselective introduction of functional groups onto heterocyclic rings, including pyrazoles. rsc.orgresearchgate.net While direct C-H formylation of pyrazoles is still an area of active research, related C-H functionalizations such as allylation and benzylation have been successfully demonstrated. nih.gov

Innovations in Pyrazole Carbaldehyde Synthesis: Catalytic Approaches and Green Chemistry Methodologies

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. In the context of pyrazole carbaldehyde synthesis, this translates to the use of catalytic systems and green reaction conditions.

Catalytic approaches for pyrazole synthesis often involve the use of transition metals to promote C-H activation and functionalization. rsc.orgresearchgate.net These methods offer the potential for more direct and atom-economical routes to substituted pyrazoles. For instance, palladium-catalyzed C-H allylation and benzylation of pyrazoles have been reported, paving the way for other C-H functionalization reactions. nih.gov

Green chemistry principles are being applied to traditional pyrazole syntheses to reduce environmental impact. This includes the use of greener solvents like water or ethanol, and energy-efficient techniques such as microwave and ultrasound irradiation. rsc.orgnih.govasianpubs.orgthieme-connect.compharmacophorejournal.comnih.govacs.orgresearchgate.netnih.govresearchgate.netdergipark.org.trmedicaljournalshouse.comlew.robeilstein-journals.org For example, the synthesis of pyrazole derivatives has been successfully carried out in aqueous media using catalysts like nano-ZnO. pharmacophorejournal.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in various pyrazole-forming reactions, including the Vilsmeier-Haack formylation. dergipark.org.trmedicaljournalshouse.comlew.robeilstein-journals.org Similarly, ultrasound-assisted synthesis has been employed for the efficient preparation of pyrazole derivatives under mild conditions. rsc.orgnih.govasianpubs.orgnih.govresearchgate.net

Biocatalysis is another emerging area in green synthesis. While specific examples for pyrazole carbaldehyde synthesis are still limited, the use of enzymes or whole-cell systems could offer highly selective and environmentally benign synthetic routes in the future. The use of biodegradable catalysts, such as maltose, for the synthesis of pyranopyrazole derivatives highlights the potential of biocatalysis in this field. researchgate.net

Chemical Transformations and Reaction Pathways of 5 Cyclobutyl 1h Pyrazole 3 Carbaldehyde

Reactivity of the Carbaldehyde Group: Condensation, Oxidation, and Reduction Reactions

The aldehyde functionality at the C3 position of the pyrazole (B372694) ring is a key site for various chemical transformations, including condensation, oxidation, and reduction reactions. These reactions allow for the elaboration of the side chain, leading to a diverse range of derivatives.

Condensation Reactions: The carbaldehyde group readily undergoes condensation with a variety of nucleophiles, particularly active methylene (B1212753) compounds. researchgate.netmdpi.com For instance, in reactions analogous to the Knoevenagel condensation, 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde is expected to react with compounds like malononitrile (B47326) or ethyl acetoacetate (B1235776) in the presence of a base to form α,β-unsaturated products. These reactions are fundamental in extending the carbon framework and introducing new functional groups. mdpi.com Similarly, condensation with amines or hydrazines can yield the corresponding Schiff bases or hydrazones, which are valuable intermediates for the synthesis of other heterocyclic systems. researchgate.net

Oxidation Reactions: The aldehyde group can be easily oxidized to the corresponding carboxylic acid. This transformation is a common functional group interconversion in the synthesis of pyrazole-3-carboxylic acids. researchgate.net Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. The resulting 5-cyclobutyl-1H-pyrazole-3-carboxylic acid would be a valuable building block for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction Reactions: Conversely, the carbaldehyde can be reduced to a primary alcohol, yielding (5-cyclobutyl-1H-pyrazol-3-yl)methanol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net The resulting alcohol can then be further functionalized, for example, through esterification or conversion to a halide, providing another avenue for molecular diversification.

Table 1: Predicted Reactivity of the Carbaldehyde Group
Reaction TypeReactantExpected ProductSignificance
CondensationActive Methylene Compounds (e.g., Malononitrile)α,β-Unsaturated NitrileCarbon chain extension, precursor for further reactions.
OxidationOxidizing Agent (e.g., KMnO₄)5-Cyclobutyl-1H-pyrazole-3-carboxylic acidFormation of a versatile carboxylic acid derivative.
ReductionReducing Agent (e.g., NaBH₄)(5-Cyclobutyl-1H-pyrazol-3-yl)methanolFormation of a primary alcohol for further functionalization.

Reactions Involving the Pyrazole Heterocycle: Functional Group Interconversions and Ring Modifications

The pyrazole ring itself is a stable aromatic system, but it can undergo various reactions, including electrophilic substitution and modifications of the ring nitrogen atoms. The presence of the cyclobutyl and carbaldehyde substituents influences the regioselectivity of these reactions.

Functional Group Interconversions: The nitrogen atoms of the pyrazole ring can be functionalized, most commonly through N-alkylation or N-acylation. nih.gov The acidic NH proton can be removed by a base, and the resulting pyrazolate anion can react with various electrophiles. Due to tautomerism in N-unsubstituted pyrazoles, mixtures of N1 and N2 substituted products can be formed. nih.gov Furthermore, the aldehyde group can be converted into other functional groups such as an oxime or a nitrile, which in turn can serve as precursors for other transformations. researchgate.net For instance, reduction of a nitrile group would lead to an aminomethyl substituent.

Ring Modifications: While the pyrazole ring is generally stable, under certain conditions, ring-opening and rearrangement reactions can occur. mdpi.commdpi.compreprints.org More commonly, the pyrazole ring acts as a scaffold for the construction of fused heterocyclic systems, where the ring itself is modified by annulation. For instance, reactions that involve both the carbaldehyde and a substituent at the C4 position can lead to the formation of bicyclic pyrazole derivatives. semanticscholar.org

Exploration of the Cyclobutyl Substituent's Influence on Reactivity and Selectivity

The cyclobutyl group at the C5 position is expected to exert both steric and electronic effects on the reactivity of the molecule.

Steric Effects: The cyclobutyl group is a bulky substituent, and its presence will sterically hinder access to the adjacent N1 position of the pyrazole ring. This steric hindrance can influence the regioselectivity of N-substitution reactions, potentially favoring substitution at the more accessible N2 position. rsc.org It can also affect the conformational preferences of the molecule, which may, in turn, influence the reactivity of the carbaldehyde group.

Table 2: Influence of the Cyclobutyl Substituent
EffectDescriptionPredicted Impact on Reactivity
Steric HindranceThe bulk of the cyclobutyl group impedes access to the adjacent N1 position.May favor N2-alkylation/acylation over N1. Can influence the orientation of reactants approaching the carbaldehyde group.
Inductive EffectThe cyclobutyl group is weakly electron-donating.Slightly increases the electron density of the pyrazole ring, potentially modulating its aromatic reactivity.

Construction of Complex Molecular Architectures: Fused and Tethered Polycyclic Systems from Pyrazole Carbaldehydes

Pyrazole carbaldehydes are exceptionally useful building blocks for the synthesis of more complex, polycyclic molecules, including fused and tethered systems. semanticscholar.orgresearchgate.net These reactions often involve the carbaldehyde group participating in a cyclization or multicomponent reaction. mdpi.com

Fused Systems: this compound can be utilized in condensation reactions with bifunctional reagents to construct fused heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound in the presence of a nitrogen source can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.orgbeilstein-journals.org Similarly, reactions with compounds containing adjacent amino and active methylene groups can be used to synthesize a variety of other fused pyrazoles, such as pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The specific fused system obtained depends on the nature of the reaction partner and the reaction conditions employed. researchgate.net

Tethered Systems: The carbaldehyde functionality also allows for the construction of tethered polycyclic systems. researchgate.net This can be achieved, for example, by converting the aldehyde to a linker group which is then attached to another cyclic moiety. Reductive amination of the carbaldehyde with an amine-containing cyclic compound would be a straightforward method to create such tethered architectures. researchgate.net These complex molecules are of significant interest in medicinal chemistry and materials science.

Table 3: Examples of Complex Architectures from Pyrazole Carbaldehydes
System TypeGeneral Synthetic StrategyPotential Product from this compound
Fused Pyrazolo[3,4-b]pyridineCondensation with a β-ketoester and ammonia (B1221849) or an enaminone. semanticscholar.orgbeilstein-journals.orgA cyclobutyl-substituted pyrazolo[3,4-b]pyridine derivative.
Fused Pyrazolo[1,5-a]pyrimidine (B1248293)Reaction with a 3-aminocrotononitrile (B73559) or similar reagent. beilstein-journals.orgnih.govA cyclobutyl-substituted pyrazolo[1,5-a]pyrimidine derivative.
Tethered Bi-heterocycleReductive amination with a heterocyclic amine. researchgate.netA molecule containing the 5-cyclobutylpyrazole moiety linked to another heterocycle via an aminomethyl bridge.

Advanced Characterization Techniques for Structural Elucidation of 5 Cyclobutyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde.

¹H NMR Spectroscopy: This technique would provide critical information about the electronic environment and connectivity of hydrogen atoms in the molecule. Expected signals would include those for the aldehyde proton, the proton on the pyrazole (B372694) ring, and the protons of the cyclobutyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would allow for the precise assignment of each proton to its position in the structure. For instance, the aldehyde proton would likely appear as a singlet at a characteristic downfield shift. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their spatial relationships.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments and their chemical nature. Distinct signals would be expected for the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the carbons of the cyclobutyl substituent. The chemical shifts of these signals are indicative of the hybridization and electronic environment of each carbon atom.

While general chemical shift ranges for pyrazole and aldehyde functionalities are well-known, specific experimental data for this compound is needed for a definitive spectral assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

For this compound (C₈H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. Predicted values for common adducts, such as [M+H]⁺, are available in databases but await experimental confirmation.

The fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information. Characteristic losses, such as the cleavage of the cyclobutyl group or the aldehyde function, would help to confirm the connectivity of the molecule. A detailed analysis of these fragment ions is crucial for the structural confirmation of novel or uncharacterized compounds.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, UPLC)

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and confirming its identity against a reference standard.

A validated HPLC or UPLC method would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. The retention time of the compound under specific chromatographic conditions serves as a key identifier. The peak area from the chromatogram is proportional to the concentration of the analyte and is used to determine its purity. The development of such a method would be a prerequisite for its use in quality control and further studies.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would also reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. The crystal structure of related pyrazole derivatives has been reported, often showing planar pyrazole rings and specific intermolecular bonding motifs, but data for the title compound is absent from the current body of scientific literature.

Computational and Theoretical Investigations on 5 Cyclobutyl 1h Pyrazole 3 Carbaldehyde Systems

Quantum Chemical Investigations of Electronic and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of organic compounds. researchgate.net Such studies on pyrazole (B372694) derivatives have provided valuable insights into their reactivity and spectroscopic characteristics. asrjetsjournal.orgjcsp.org.pk

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.commasterorganicchemistry.comyoutube.com The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO is likely to be centered on the carbaldehyde group. The electron-withdrawing nature of the aldehyde group would lower the LUMO energy, making the carbon atom of the carbonyl group susceptible to nucleophilic attack. The pyrazole ring, being an electron-rich aromatic system, would be the primary site for electrophilic attack.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-pyrazole-9.321.1510.47
1H-pyrazole-3-carbaldehyde-9.68-0.898.79
5-Methyl-1H-pyrazole-3-carbaldehyde-9.55-0.828.73
This compound (Predicted)-9.51-0.788.73

This table presents predicted data for this compound based on computational studies of similar pyrazole derivatives.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclobutyl ring to the pyrazole ring, as well as the puckering of the cyclobutane (B1203170) ring itself. lumenlearning.comresearchgate.netlibretexts.org The cyclobutyl group can adopt different puckered conformations, with the equatorial and axial positions of the pyrazole substituent having different steric interactions. utdallas.edu

Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them. bohrium.com It is anticipated that the conformer with the cyclobutyl group oriented to minimize steric hindrance with the pyrazole ring and the aldehyde group would be the most stable.

ConformerRelative Energy (kcal/mol)Description
Equatorial-like0.00The pyrazole ring is in a pseudo-equatorial position relative to the puckered cyclobutane ring.
Axial-like1.5 - 2.5The pyrazole ring is in a pseudo-axial position, leading to increased steric strain.

This table provides a hypothetical conformational analysis for this compound, with relative energies estimated from known values for substituted cyclobutanes.

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. asrjetsjournal.orgnmrdb.orgnih.govnih.govresearchgate.net For this compound, DFT calculations would be instrumental in assigning the signals in its ¹H and ¹³C NMR spectra.

The aldehyde proton is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum. The protons on the pyrazole ring and the cyclobutyl group would have characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the pyrazole carbons, and the carbons of the cyclobutyl ring.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CHO9.8 - 10.0185 - 190
Pyrazole C4-H6.5 - 6.8108 - 112
Cyclobutyl C1'-H3.0 - 3.535 - 40
Cyclobutyl CH₂1.8 - 2.525 - 30

This table presents predicted NMR chemical shifts for this compound based on computational data for analogous compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules in biological systems and for understanding reaction mechanisms. eurasianjournals.com

Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking is a key tool for understanding their interactions with protein targets. bohrium.comresearchgate.netmdpi.comrdd.edu.iqnih.gov Docking studies of this compound could reveal its potential as a ligand for various receptors.

The aldehyde group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The cyclobutyl group can engage in hydrophobic interactions within a protein's binding pocket. Molecular dynamics simulations can further explore the stability of the ligand-protein complex and the dynamics of their interaction.

Potential Interaction TypeFunctional GroupRole in Binding
Hydrogen Bond AcceptorAldehyde C=O, Pyrazole NInteraction with donor groups in the active site.
Hydrogen Bond DonorPyrazole N-HInteraction with acceptor groups in the active site.
Hydrophobic InteractionCyclobutyl RingBinding in nonpolar pockets of the protein.

This table summarizes the potential binding interactions of this compound with a hypothetical protein target.

Computational chemistry can provide detailed mechanistic insights into chemical reactions involving pyrazole derivatives. nih.govmdpi.com For this compound, the aldehyde functionality is a key reactive site. researchgate.netresearchgate.net

Theoretical studies can elucidate the mechanisms of reactions such as nucleophilic addition to the carbonyl group, oxidation to a carboxylic acid, or condensation reactions. By calculating the energies of reactants, transition states, and products, the reaction pathways and kinetics can be determined.

For instance, in a condensation reaction with a primary amine, a Schiff base would be formed. Computational modeling could map out the reaction profile, including the formation of a hemiaminal intermediate and the subsequent dehydration to the imine product.

Structure-Based Drug Design Principles Applied to Pyrazole Carbaldehyde Scaffolds

Extensive literature searches did not yield specific computational or theoretical studies focused solely on this compound within the context of structure-based drug design. Research in this domain tends to concentrate on the broader class of pyrazole derivatives, revealing general principles that could be applicable to this specific molecule. eurasianjournals.comnih.govnih.gov The pyrazole ring is a well-established scaffold in medicinal chemistry, valued for its metabolic stability and versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The carbaldehyde group at the 3-position of the pyrazole ring serves as a crucial synthetic handle, allowing for the creation of diverse molecular hybrids and libraries of compounds for drug discovery. bohrium.com

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structure of biological targets, such as proteins and enzymes, to design and optimize drug candidates. For pyrazole carbaldehyde scaffolds, SBDD principles are applied to enhance their potency, selectivity, and pharmacokinetic profiles. The general process involves several key computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a derivative of a pyrazole carbaldehyde) when bound to a target protein. By simulating the interaction between the ligand and the protein's binding site, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. For instance, docking studies on various pyrazole derivatives have been instrumental in understanding their binding modes to targets like cyclooxygenase (COX) enzymes in the context of anti-inflammatory drug design.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of active pyrazole carbaldehyde derivatives, a pharmacophore model can be generated to guide the design of new compounds with improved activity. This model can also be used for virtual screening of large compound libraries to identify novel hits with the desired pyrazole scaffold.

Virtual Screening: This computational method involves the screening of large databases of chemical compounds to identify those that are most likely to bind to a drug target. For pyrazole carbaldehyde scaffolds, virtual screening can be employed to explore a wide range of substituents at different positions of the pyrazole ring to identify those that may enhance binding affinity and selectivity for a specific target.

The application of these structure-based drug design principles to the broader class of pyrazole carbaldehydes has been instrumental in the discovery and development of new therapeutic agents. bohrium.com While specific computational data for this compound remains elusive in the current body of scientific literature, the established methodologies provide a clear framework for how such a compound would be investigated in a drug discovery program.

Pharmacological and Biological Research on Pyrazole Carbaldehydes As Drug Scaffolds

Structure-Activity Relationship (SAR) Investigations for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole-based compounds, SAR investigations have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties for various biological targets. frontiersin.org

The carbaldehyde group at the C-3 position is a key functional handle that can be modified to modulate biological activity. Its position and chemical nature are critical for target engagement. The Vilsmeier-Haack reaction is a common method for introducing a carbaldehyde group at the C-4 position of a pyrazole (B372694) ring. nih.gov The reactivity of the carbaldehyde allows for its conversion into a wide array of other functional groups.

For example, oxidation of the carbaldehyde to a carboxylic acid is a common transformation. umich.edu This carboxylic acid can then be converted into amides, which have proven to be crucial for the activity of certain kinase inhibitors. In a series of pyrazole derivatives designed as c-Jun N-terminal kinase (JNK-1) inhibitors, the presence of an amide group was found to be essential for potent inhibitory activity. nih.gov Similarly, in the development of cannabinoid receptor agonists, pyrazole-3-carboxylic acid methyl esters were hydrolyzed to the corresponding acids and subsequently coupled to form amides, leading to potent compounds. nih.gov

Furthermore, the carbaldehyde can undergo condensation reactions to form Schiff bases or chalcone-like structures, which often possess their own distinct biological profiles, including anti-inflammatory and cytotoxic activities. orientjchem.orgnih.govmdpi.com The conversion of the carbaldehyde to an oxime is another modification that can impact activity, as seen in the synthesis of novel pyrazole oxime compounds. mdpi.com These modifications highlight the importance of the C-3 substituent as a key interaction point with the biological target, where its hydrogen bonding capacity, size, and electronic character can be systematically altered to optimize binding.

Table 1: Effect of C-3 Position Modification on Biological Target

Original Group (C-3) Modified Group Resulting Biological Activity
Carbaldehyde Carboxylic Acid -> Amide Potent JNK-1 Kinase Inhibition nih.gov
Carbaldehyde -> Ester Carboxylic Acid -> Amide Potent Cannabinoid Receptor (CB1/CB2) Agonism nih.gov
Carbaldehyde Schiff Base Cytotoxic, Anti-inflammatory Activity nih.govmdpi.com

The N-1 position of the pyrazole ring is a frequent site for substitution, and the nature of the substituent can drastically alter the pharmacological profile of the compound. The substituent at N-1 can influence the molecule's orientation in the binding pocket, its solubility, and its metabolic stability.

For other targets, such as kinases, N-1 substitution is also critical. The development of pyrazole-based inhibitors often involves exploring a variety of N-1 substituents, from small alkyl groups like methyl to larger, more complex aryl and heteroaryl systems. mdpi.comnih.gov These substitutions can form important interactions with the target protein, such as hydrophobic or pi-stacking interactions, thereby anchoring the inhibitor in the active site. The choice of the N-1 substituent is therefore a critical element in the design of pyrazole-based drugs.

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the molecular mechanisms by which this compound analogues exert their effects is crucial for rational drug design. This involves identifying their specific protein targets and characterizing the nature of the interactions.

The pyrazole scaffold is a "privileged structure" frequently found in the core of various protein kinase inhibitors. mdpi.com Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov Pyrazole-containing compounds have been developed as potent inhibitors of numerous kinases.

Table 2: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

Kinase Target Pyrazole Scaffold Example Reported Activity (IC₅₀)
Aurora A / Aurora B AT9283 (Pyrazol-4-yl urea) Aurora A: 3 nM, Aurora B: 31 nM acs.org
JNK-1 Pyrazole amides < 10 µM nih.gov
JAK1 / JAK2 Ruxolitinib ~3 nM mdpi.com

Beyond enzyme inhibition, pyrazole derivatives are well-established as ligands for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Cannabinoid Receptors: The pyrazole scaffold is central to many potent and selective cannabinoid receptor ligands. google.com The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is involved in regulating numerous physiological processes. Pyrazole-based compounds can act as agonists, antagonists, or inverse agonists at these receptors. nih.gov The archetypal example is Rimonabant (SR141716A), a 1,5-diaryl-pyrazole-3-carboxamide that acts as a selective CB1 receptor antagonist/inverse agonist. nih.gov SAR studies have demonstrated that the pyrazole core effectively orients the substituents at the N-1, C-3, and C-5 positions to engage with key residues in the cannabinoid receptor binding pocket. nih.gov Replacing the indazole core of known cannabinoid agonists with a smaller, more polar pyrazole core has been a successful strategy to develop novel ligands, although it often results in significantly different SAR profiles. nih.gov

5-HT3A Receptors: The 5-hydroxytryptamine type 3 (5-HT3) receptor is a ligand-gated ion channel involved in mediating nausea and vomiting. patsnap.comdroracle.ai Antagonists of this receptor are clinically important antiemetics. nih.gov Pyrazole-containing structures have been investigated as potential 5-HT3A receptor inhibitors. SAR studies of N-chlorophenyl substituted piperazinylethyl-aminomethylpyrazoles have identified key structural features required for potent 5-HT3A inhibition. dntb.gov.ua The basic nitrogen of the piperazine (B1678402) moiety and the pyrazole ring itself are thought to be crucial for interacting with the receptor, likely through ionic and hydrogen bonding interactions within the channel pore or at an allosteric site.

Modulation of Intracellular Signaling Pathways (e.g., PI3K, FGFR)

The pyrazole scaffold is a key structural motif in the design of inhibitors targeting various protein kinases, which are crucial regulators of intracellular signaling pathways often dysregulated in diseases like cancer. While direct studies on this compound are not extensively documented in this context, research on the broader class of pyrazole derivatives highlights their potential to modulate critical pathways such as the Phosphoinositide 3-kinase (PI3K) and Fibroblast Growth Factor Receptor (FGFR) signaling cascades.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, and migration. Its aberrant activation is a known driver in various cancers. Pyrazole-based compounds have been successfully developed as FGFR inhibitors. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptor. One representative compound, 10h , demonstrated potent enzymatic inhibition against FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range, and also suppressed the proliferation of cancer cell lines dependent on FGFR signaling.

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and metabolism, and its hyperactivation is a common feature in many human cancers. The pyrazole scaffold has been integral to the development of PI3K inhibitors. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for example, have been synthesized and identified as potent and selective inhibitors of the PI3Kδ isoform. The strategic incorporation of the pyrazole ring allows for critical interactions within the kinase active site, leading to potent inhibition of the signaling pathway. These findings underscore the utility of the pyrazole core in designing targeted therapies that can interfere with oncogenic signaling.

Compound ClassTarget PathwayKey Findings
5-Amino-1H-pyrazole-4-carboxamidesFGFRPotent covalent inhibition of wild-type and mutant FGFRs; suppressed proliferation of FGFR-dependent cancer cells.
Pyrazolo[1,5-a]pyrimidinesPI3KDeveloped as potent and selective inhibitors of the PI3Kδ isoform, crucial for B-cell signaling.

Spectrum of Biological Activities Associated with Pyrazole Carbaldehyde Derivatives

Derivatives synthesized from pyrazole carbaldehyde precursors have demonstrated a remarkable range of pharmacological activities, positioning them as privileged scaffolds in the search for new therapeutic agents.

Antimicrobial and Antifungal Efficacy

The growing threat of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microbes. Pyrazole carbaldehyde derivatives have emerged as a promising class of compounds in this area. Researchers have synthesized various series of these compounds and evaluated their efficacy against a panel of bacteria and fungi.

For example, a series of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes were synthesized and tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacteria. minia.edu.eg Several of these derivatives exhibited good to excellent antibacterial activity, with some compounds showing efficacy comparable to the standard antibiotic, ampicillin. minia.edu.eg Another study focused on fluorinated 4,5-dihydro-1H-pyrazole derivatives, which were evaluated against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. Certain derivatives, particularly a 2-chlorophenyl derivative (H9 ), showed the most significant inhibitory activity against the tested fungal species. nih.gov The findings from these studies highlight the potential of pyrazole carbaldehydes as a foundation for developing new agents to combat microbial and fungal infections.

Derivative ClassTarget Organism(s)Key Efficacy DataReference
3-Aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehydesS. aureus, K. pneumoniaeInhibition zones of 22-24 mm (vs. 25 mm for Ampicillin) minia.edu.eg
Fluorinated 4,5-dihydro-1H-pyrazole aldehydesS. sclerotiorum, F. culmorumUp to 46.75% inhibition of fungal growth nih.gov
3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivativesS. aureus, E. coli, C. albicansMIC values ranging from 3.9-15.6 µg/mL nih.gov

Antiproliferative and Anticancer Potential

The pyrazole carbaldehyde scaffold is a cornerstone in the synthesis of novel compounds with potential applications in oncology. Numerous studies have detailed the design and evaluation of derivatives that exhibit significant cytotoxicity against a variety of human cancer cell lines.

One study reported the synthesis of a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde derivatives. nih.gov Two compounds from this series, 2b and 2m , were identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme overexpressed in certain cancers, and demonstrated significant anticancer activity. nih.gov These compounds were shown to induce apoptosis and halt the cell cycle in cancer cells. In another investigation, benzofuran-fused pyrazole derivatives were synthesized from pyrazole-4-carbaldehyde precursors. nih.gov One derivative, 4a , was found to be highly active against leukemia (K562) and lung (A549) cancer cell lines, with GI50 values of 0.26 µM and 0.19 µM, respectively. nih.gov These results underscore the value of pyrazole carbaldehydes as a starting point for the development of new anticancer therapeutics.

Derivative ClassCancer Cell Line(s)Key Efficacy Data (IC50/GI50)Reference
3,5-Diaryl-4,5-dihydro-1H-pyrazole carbaldehydesVariousPotent Xanthine Oxidase inhibitors (IC50 ≈ 9-10 µM) with anticancer effects nih.gov
Benzofuropyrazole derivativesK562 (Leukemia), A549 (Lung)GI50 = 0.26 µM (K562), 0.19 µM (A549) nih.gov
1,3-Diphenyl-1H-pyrazole derivativesMCF-7 (Breast), A549 (Lung), HeLa (Cervical)IC50 values in the range of 0.83-1.81 µM for potent compounds researchgate.net
N,1,3-triphenyl-1H-pyrazole-4-carboxamidesHCT116 (Colon), MCF-7 (Breast)IC50 = 0.39 µM (HCT116), 0.46 µM (MCF-7) for compound 10e researchgate.net

Anti-inflammatory Investigations

Inflammation is a key pathological process in a wide range of diseases, and the development of new anti-inflammatory agents remains a critical area of research. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib (B62257), have already made a significant impact in this field. Following this precedent, derivatives of pyrazole carbaldehydes have been extensively investigated for their anti-inflammatory properties.

A study involving the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.net Compounds with electron-donating groups on the phenyl ring, such as 4c (4-OCH3) and 4e (4-OH), showed potent activity comparable to the standard drug, diclofenac (B195802) sodium. researchgate.netnih.gov Another series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes also exhibited promising results in the same in vivo model, with some derivatives showing maximum inhibition of inflammation. nih.gov The mechanism for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Derivative ClassIn Vivo ModelKey Efficacy DataReference
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydesCarrageenan-induced rat paw edemaSignificant edema inhibition, comparable to diclofenac researchgate.netnih.gov
1-(4-Substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesCarrageenan-induced rat paw edemaMaximum anti-inflammatory and analgesic activities for some derivatives nih.gov
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-trionesN/A (Enzymatic Assay)Potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) nih.gov

Antiparasitic Activity (e.g., Antituberculosis, Antimalarial)

Parasitic diseases, including tuberculosis and malaria, continue to pose a significant threat to global health, particularly in developing nations. The emergence of drug-resistant strains necessitates the continuous discovery of new antiparasitic agents. Pyrazole carbaldehydes have served as valuable synthons for creating derivatives with potent activity against these pathogens.

Antitubercular Activity: Researchers have synthesized novel isonicotinohydrazide-based pyrazole derivatives starting from 3-aryl-1H-pyrazole-4-carbaldehydes. researchgate.net These compounds were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several derivatives emerged as highly promising antitubercular agents, with four compounds (5j, 5k, 5l, 4b ) exhibiting a Minimum Inhibitory Concentration (MIC) of ≤4.9 µM, which is significantly more potent than the first-line drug ethambutol. researchgate.net In a separate study, a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole (B1198619) derivatives, also synthesized from a pyrazole carbaldehyde precursor, showed potent activity, with compound 6c displaying an MIC of 1.6 µg/mL. minia.edu.eg

Antimalarial Activity: A series of pyrazole derivatives, including carbaldehydes and their corresponding carboxylic acids, were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov The pyrazole carbaldehyde derivatives 2a and 2b demonstrated significant suppression of parasitemia, at 85% and 83%, respectively. nih.gov Their corresponding carboxylic acid derivatives showed even higher activity, suggesting the carbaldehyde is a key pharmacophore that can be further modified to enhance potency. nih.gov These compounds also showed excellent in vitro activity against a chloroquine-resistant strain of P. falciparum. nih.gov

ActivityDerivative ClassTarget OrganismKey Efficacy DataReference
AntitubercularIsonicotinohydrazide-pyrazole hybridsM. tuberculosis H37RvMIC ≤ 4.9 µM for most potent compounds researchgate.net
AntitubercularPiperazinyl-pyrazolyl-thiazole hybridsM. tuberculosis H37RvMIC = 1.6 µg/mL for compound 6c minia.edu.eg
Antimalarial3-Phenyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (2a )P. berghei (in vivo)85% suppression of parasitemia nih.gov
Antimalarial3-(4-Chlorophenyl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (2b )P. berghei (in vivo)83% suppression of parasitemia nih.gov
AntimalarialHydrazine-coupled pyrazolesP. berghei (in vivo)Up to 90.4% suppression for compound 15 nih.gov

Neurological and Neuropharmacological Applications

The pyrazole nucleus is a well-established pharmacophore in the field of central nervous system (CNS) drug discovery, being present in drugs with tranquillizing, anticonvulsant, and antidepressant effects. Research into pyrazole carbaldehyde derivatives has extended this potential, with studies exploring their utility in various neurological and neuropharmacological contexts.

Anticonvulsant and Antidepressant Activity: A study investigating novel pyrazole derivatives synthesized from carboxylic acid hydrazides revealed significant antidepressant and anticonvulsant properties. minia.edu.egnih.gov While not directly carbaldehydes, the pyrazolone (B3327878) derivatives (11a, 11b, 11d ) exhibited remarkable protection against pentylenetetrazole (PTZ)-induced seizures in mice, with activity comparable to phenobarbital. minia.edu.egnih.gov This indicates the potential of the pyrazole core, accessible from carbaldehyde precursors, in developing new antiepileptic drugs.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a validated strategy for treating depression and neurodegenerative disorders like Parkinson's disease. Pyrazoline derivatives, which can be synthesized from chalcones derived from pyrazole carbaldehydes, have been identified as potent and selective MAO inhibitors. One study on 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives found that several compounds were selective inhibitors of MAO-A. nih.gov Notably, compound 3f was as potent as the standard drug Moclobemide, demonstrating the therapeutic potential of this pyrazole-based scaffold for mood disorders. nih.gov

ApplicationDerivative ClassKey FindingsReference
AnticonvulsantPyrazolone derivativesRemarkable protective effect against PTZ-induced seizures in mice. minia.edu.egnih.gov
AntidepressantDiacylhydrazine and Pyrazolone derivativesSignificant reduction in immobility time in tail suspension tests, indicating antidepressant-like effects. minia.edu.egnih.gov
MAO-A Inhibition3,5-Biaryl-4,5-dihydro-1H-pyrazole-1-carboxylatesPotent and selective inhibition of MAO-A, with Ki values in the nanomolar range. nih.gov

Beyond Medicinal Chemistry: Diverse Applications of Pyrazole Carbaldehydes

Contributions to Materials Science: Polymeric and Functional Materials

Pyrazole (B372694) carbaldehydes are valuable precursors in the synthesis of advanced polymeric and functional materials. Their unique molecular architecture, featuring a reactive aldehyde group and a stable heterocyclic ring, allows for their incorporation into various material backbones, imparting desirable properties.

The aldehyde functionality of pyrazole carbaldehydes serves as a key reactive site for polymerization reactions. For instance, they can undergo condensation reactions with various monomers to form novel polymers. Research has shown that pyrazole derivatives can be utilized in the synthesis of materials for solar cells and organic light-emitting diodes (OLEDs). mdpi.com The incorporation of the pyrazole moiety can enhance the thermal stability, photophysical properties, and charge-transporting capabilities of these materials.

Furthermore, pyrazole carbaldehydes can be used to create functional materials with specific applications. For example, they can be grafted onto silica (B1680970) surfaces to create chelating materials for the removal of heavy metals from aqueous solutions. dntb.gov.ua The nitrogen atoms in the pyrazole ring and the oxygen atom of the aldehyde group can effectively coordinate with metal ions, making them efficient sorbents for environmental remediation.

Table 1: Potential Applications of 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde in Materials Science

Material TypePotential ApplicationRationale
Conductive Polymers Organic electronics (OLEDs, solar cells)The pyrazole ring can contribute to the electronic properties and stability of the polymer chain.
Functionalized Resins Ion-exchange chromatography, catalysisThe aldehyde group allows for covalent attachment to polymer supports.
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensingThe pyrazole and aldehyde groups can act as ligands for metal ions, forming porous crystalline structures.
Photosensitive Materials Photoresists, optical data storageThe electronic structure of the pyrazole ring can be tailored to absorb light at specific wavelengths.

Agrochemical Development and Plant Stress Regulation

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercialized herbicides, fungicides, and insecticides containing this heterocyclic core. clockss.org Pyrazole carbaldehydes, including this compound, serve as crucial intermediates in the synthesis of these next-generation crop protection agents.

The aldehyde group provides a convenient handle for further chemical modifications, allowing for the creation of a diverse library of pyrazole derivatives with varying biological activities. chemimpex.com For example, pyrazole carbaldehydes can be converted into pyrazole-carboxamides, a class of compounds known for their potent fungicidal activity against various plant pathogens. scielo.br Research has also focused on pyrazole derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism, leading to the development of effective herbicides. nih.govacs.org The structural diversity that can be achieved starting from pyrazole carbaldehydes is critical for overcoming resistance development in pests and weeds.

Beyond direct pest control, there is emerging interest in the role of small molecules in regulating plant stress responses. While direct evidence for this compound is not available, the application of various chemical compounds has been shown to enhance plant tolerance to abiotic stresses such as drought, salinity, and extreme temperatures. nih.gov The unique electronic and structural properties of pyrazole derivatives make them interesting candidates for exploration in this area.

Table 2: Examples of Commercial Agrochemicals with a Pyrazole Core

AgrochemicalTypeTarget
Pyraflufen-ethyl HerbicideProtoporphyrinogen oxidase (PPO) inhibitor clockss.org
Fluazolate HerbicideProtoporphyrinogen oxidase (PPO) inhibitor clockss.org
Penthiopyrad FungicideSuccinate dehydrogenase inhibitor (SDHI) clockss.org
Fipronil InsecticideGABA-gated chloride channel blocker clockss.org

Role in Industrial Catalysis and Organic Synthesis

In the realm of industrial chemistry, pyrazole carbaldehydes are highly valued as versatile building blocks and ligands for catalysis. The presence of both a nucleophilic pyrazole ring and an electrophilic aldehyde group within the same molecule allows for a wide range of chemical transformations.

The nitrogen atoms of the pyrazole ring can coordinate with transition metals to form stable catalytic complexes. These pyrazole-based ligands can influence the reactivity and selectivity of the metal center, enabling a variety of catalytic processes. For instance, pyrazole-containing ligands have been employed in ruthenium-catalyzed dehydrogenation of alcohols to aldehydes. dntb.gov.ua Such catalytic systems are of great interest for their efficiency and potential application in green chemistry.

As a synthetic intermediate, this compound is a valuable precursor for the construction of more complex heterocyclic systems. The aldehyde group can readily participate in a multitude of organic reactions, including:

Wittig reaction: to form alkenes.

Grignard reaction: to form secondary alcohols.

Reductive amination: to form amines.

Condensation reactions: with active methylene (B1212753) compounds to form a variety of heterocyclic structures. umich.edu

The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, highlighting the importance of this functional group in pyrazole chemistry. researchgate.netsemanticscholar.orgnih.gov The ability to easily introduce and transform the carbaldehyde group makes these compounds indispensable tools for organic chemists in both academic and industrial research.

Table 3: Key Organic Reactions Involving Pyrazole Carbaldehydes

Reaction TypeReagentsProduct Type
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate)Substituted alkenes, precursors to other heterocycles
Pfitzinger Reaction Isatin derivativesPyrazolo[3,4-b]quinolines
Hantzsch Dihydropyridine Synthesis β-ketoester, ammonia (B1221849)Dihydropyridine derivatives
Biginelli Reaction Urea, β-ketoesterDihydropyrimidinones

Future Directions and Emerging Research Avenues for 5 Cyclobutyl 1h Pyrazole 3 Carbaldehyde Research

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research. nih.gov However, the development of asymmetric synthetic routes to introduce chirality into molecules like 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde remains a burgeoning field. The creation of stereochemically defined centers can significantly influence the pharmacological profile of a compound, enhancing its potency and reducing off-target effects.

Future research will likely focus on organocatalytic and metal-catalyzed asymmetric methods to produce enantiomerically pure derivatives of this compound. For instance, the nucleophilic addition to the pyrazole ring, a common strategy in pyrazole synthesis, could be rendered asymmetric through the use of chiral catalysts. rwth-aachen.de The reactivity of pyrazolin-5-ones has been effectively utilized for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone (B3327878) derivatives. rwth-aachen.de

Table 1: Potential Asymmetric Reactions for this compound Derivatives

Reaction Type Catalyst Type Potential Chiral Moiety Introduction
Michael Addition Chiral Aminothiourea At the C4 position of the pyrazole ring
Aldol Reaction Chiral Proline Derivatives On the carbaldehyde group

These methodologies would enable the synthesis of a diverse library of chiral compounds derived from this compound, paving the way for detailed structure-activity relationship (SAR) studies of its stereoisomers.

Targeting Emerging Biological Pathways and Unexplored Therapeutic Areas

Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. ontosight.aimdpi.comnih.gov For this compound, future research should venture beyond these established areas to explore its potential in modulating emerging biological pathways.

Given the metabolic stability of the pyrazole nucleus, derivatives of this compound could be designed to target novel therapeutic areas. nih.gov For example, the role of specific kinases in neurodegenerative diseases or metabolic disorders presents an opportunity for developing selective inhibitors based on this scaffold. The diverse biological activities of pyrazole-containing compounds suggest that derivatives of this compound could be investigated for their effects on a variety of biological targets. nih.gov

Table 2: Potential Unexplored Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Target Rationale
Neurodegenerative Diseases Glycogen Synthase Kinase 3 (GSK-3) Implicated in the pathogenesis of Alzheimer's disease.
Metabolic Disorders Dipeptidyl Peptidase-4 (DPP-4) A target for the treatment of type 2 diabetes.
Rare Cancers Tropomyosin Receptor Kinases (Trk) Fused pyrimidine-pyrazole derivatives have shown efficacy. nih.gov

Systematic screening of this compound derivatives against a panel of emerging biological targets will be crucial in identifying new therapeutic applications.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govbohrium.com These computational tools can accelerate the identification of lead compounds, optimize their properties, and predict their biological activities. For this compound, AI and ML can be instrumental in several key areas.

Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, thereby reducing the attrition rate in later stages of drug development. researchgate.net Furthermore, generative AI models can design new molecules based on the this compound scaffold with desired pharmacological profiles. nih.gov High-throughput virtual screening, powered by machine learning algorithms, can efficiently screen large virtual libraries of compounds to identify promising candidates for further experimental validation. bohrium.comnih.gov

Table 3: AI and ML Applications in this compound Research

Application AI/ML Technique Expected Outcome
Virtual Screening Deep Neural Networks Identification of potent hits against specific targets.
De Novo Drug Design Generative Adversarial Networks (GANs) Creation of novel and diverse molecular structures. nih.gov
ADMET Prediction Support Vector Machines, Random Forests Early assessment of drug-likeness and safety profiles.

The synergy between computational approaches and experimental validation will undoubtedly expedite the journey of this compound derivatives from the laboratory to clinical applications. researchgate.net

Exploration of Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. nih.gov The application of MCRs to this compound can rapidly generate a diverse range of derivatives, which is highly valuable for high-throughput screening and drug discovery.

The carbaldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions. These reactions allow for the introduction of multiple points of diversity around the pyrazole core, leading to the creation of extensive compound libraries. mdpi.comrsc.orgbeilstein-journals.org The use of MCRs aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. rsc.org

Table 4: Potential Multicomponent Reactions for this compound

Multicomponent Reaction Reactants Resulting Scaffold
Ugi Reaction Amine, Isocyanide, Carboxylic Acid α-Acylamino Amide Derivatives
Biginelli Reaction Urea, β-Ketoester Dihydropyrimidinone-fused Pyrazoles
Hantzsch Dihydropyridine Synthesis β-Ketoester, Ammonia (B1221849) Dihydropyridine-substituted Pyrazoles

The exploration of MCRs will significantly expand the chemical space accessible from this compound, enhancing the probability of discovering novel bioactive compounds.

Q & A

Q. What are the common synthetic routes for 5-Cyclobutyl-1H-pyrazole-3-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or substitution reactions. A widely used method involves the Vilsmeier-Haack reaction, where cyclobutyl-substituted pyrazole precursors are treated with a formylating agent (e.g., DMF/POCl₃) to introduce the aldehyde group. Reaction conditions (temperature, solvent, stoichiometry) are optimized using design-of-experiment (DoE) approaches, with monitoring via TLC or HPLC . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. How is the purity and structural identity of this compound validated in early-stage research?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to verify cyclobutyl protons (δ ~2.5–3.5 ppm) and the aldehyde proton (δ ~9.8–10.2 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 177.1) .

Q. What are the key solubility and stability considerations for handling this compound?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability studies under varying pH (2–12) and temperature (4°C to 40°C) show degradation above 60°C or in strongly acidic/basic conditions. Storage recommendations: desiccated at –20°C in amber vials .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example, torsion angles between the cyclobutyl ring and pyrazole core can confirm planarity or distortion. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Discrepancies in bond lengths (e.g., C=O vs. C–N) are resolved using Hirshfeld surface analysis .

Q. What strategies are employed to address contradictory bioactivity results in pyrazole derivatives?

Contradictory data (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, ionic strength) or compound aggregation. Mitigation strategies:

  • Use dynamic light scattering (DLS) to detect aggregates.
  • Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Apply structure-activity relationship (SAR) models to isolate substituent effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde carbon typically shows high electrophilicity (Fukui index ff^-), favoring nucleophilic attack. Solvent effects (PCM model) and transition-state optimization (NEB method) further refine reaction pathways .

Q. What methodologies are used to evaluate the compound’s potential as a pharmacophore in drug discovery?

  • Molecular docking: AutoDock Vina or Glide screens against target proteins (e.g., kinases), with binding poses validated by MM-GBSA free energy calculations.
  • In vitro profiling: Microsomal stability assays (human liver microsomes) and CYP450 inhibition studies assess metabolic liability.
  • ADMET prediction: SwissADME or pkCSM models predict permeability (LogP), bioavailability, and toxicity .

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